molecular formula C10H10O B194445 2-Ethylbenzofuran CAS No. 3131-63-3

2-Ethylbenzofuran

Cat. No. B194445
CAS RN: 3131-63-3
M. Wt: 146.19 g/mol
InChI Key: KJHYAEZMOHLVCH-UHFFFAOYSA-N
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Description

2-Ethylbenzofuran is a chemical compound with the molecular formula C10H10O . It has a molecular weight of 146.19 g/mol . It is a colorless to pale yellow transparent liquid .


Synthesis Analysis

The usual method for the synthesis of 2-ethylbenzofuran uses salicylaldehyde as the starting material, which is heated together with 1-chloroacetone under basic conditions to give 2-acetylbenzofuran. This is followed by a Wolff-Kishner reduction forming 2-ethylbenzofuran . Other methods use benzofuran as the starting material .


Molecular Structure Analysis

The molecular structure of 2-Ethylbenzofuran consists of a benzofuran ring with an ethyl group attached to the 2-position . The InChI string representation of the molecule is InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

Benzofuran and its derivatives, including 2-Ethylbenzofuran, are widely used for industrial purposes and also exhibit a broad range of biological activities . They are used in the synthesis of benzofurans as potential antianginal agents . They are also used in the preparation of 2-arylpyridines that are used in the synthesis of complexes with physical properties .


Physical And Chemical Properties Analysis

2-Ethylbenzofuran has a density of 1.0±0.1 g/cm³ . Its boiling point is 210.0±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.8±3.0 kJ/mol . The flash point is 78.2±5.5 °C . The index of refraction is 1.574 . The molar refractivity is 45.9±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 1 freely rotating bond . The polar surface area is 13 Ų . The polarizability is 18.2±0.5 10^-24 cm³ . The surface tension is 36.3±3.0 dyne/cm . The molar volume is 139.2±3.0 cm³ .

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology :

    • 2-Ethylbenzofuran derivatives have been studied for their potential as antitumor agents, particularly in inhibiting tubulin polymerization. This activity was observed in certain dihydrobenzofuran lignans and related compounds, showing promise against leukemia and breast cancer cell lines (Pieters et al., 1999).
    • Another study focused on the enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, a precursor to (+)-efaroxan. This compound has potential applications in treating neurodegenerative diseases, migraine, and type II diabetes (Silveira & Coelho, 2005).
    • The synthesis of (2-ethylbenzofuran-3-yl)(substituted-phenyl)methanone compounds was investigated for their inhibitory activity on the human uric acid transporter hURAT1, suggesting potential therapeutic applications in conditions related to uric acid transport (Wempe et al., 2011).
  • Environmental Science :

    • Studies on ethylparaben, a compound structurally related to 2-Ethylbenzofuran, have investigated its removal from aqueous solutions using Emulsion Liquid Membrane (ELM) techniques. This research highlights its importance in environmental remediation and the elimination of endocrine disruptors from water sources (Kohli et al., 2018).
  • Organic Chemistry :

    • The acetylation of 2,3-dimethylbenzofuran, a related compound, was studied to understand the reaction pathways and potential rearrangement of methyl groups. This research aids in the understanding of complex organic synthesis processes (Baciocchi et al., 1978).
    • Innovative synthesis methods have been developed for creating 2-Arylbenzofuran derivatives from aryl halides and 2-halophenols. This research contributes to the broader field of heterocyclic chemistry, providing insights into new synthetic routes for complex organic molecules (Bosiak, 2016).

properties

IUPAC Name

2-ethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYAEZMOHLVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062857
Record name Benzofuran, 2-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzofuran

CAS RN

3131-63-3
Record name 2-Ethylbenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 2-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 2-ethyl-
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Record name Benzofuran, 2-ethyl-
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Record name 2-ethylbenzofuran
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Synthesis routes and methods

Procedure details

2-Ethylbenzo[b]furan was prepared by the method of example 40A with benzo[b]furan (7.3 mmols), 0.86 g) t-BuLi (1.7 m, 9.4 mmols) iodoethane (4 mmols, 0.9 mls) and THF (15 ml). 1.0 g (95%) of a yellow liquid was isolated.
Quantity
7.3 mmol
Type
reactant
Reaction Step One
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
M Bisagni, NP Buu-Hoï, R Royer - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… of the hydrazone of 3-acetyl-2-ethylbenzofuran , and the consequent failure to convert it into the … 2-ethylbenzofuran-3-carboxylic acid was obtained by sodium h ypobromit e degradation. …
Number of citations: 50 pubs.rsc.org
S Lin - Journal of Liquid Chromatography & Related …, 1995 - Taylor & Francis
… separation of 2,3-dihydro-2-ethylbenzofuran-2- … dihydro-2-ethylbenzofuran-2-carboxylic acid was about 0.1 1 pnole. Column … effect on the resolution of 2,3-dihydro-2-ethylbenzofuran-2- …
Number of citations: 4 www.tandfonline.com
NP Buu-Hoï, G Saint-Ruf, TB Loc… - Journal of the Chemical …, 1957 - pubs.rsc.org
… ; thus, anisoyl chloride, 5-chloro-2-ethylbenzofuran, and stannic chloride afforded an excellent yield of 3-$-anisoyl-5-chloro-2-ethylbenzofuran, which was demethylated to the phenolic …
Number of citations: 24 pubs.rsc.org
TJ Barton, BL Groh - The Journal of Organic Chemistry, 1985 - ACS Publications
… However, o-[(trimethylsilyl)ethynyl]anisóle unexpectedly extruded Me2Si to form 2-ethylbenzofuran as the only product. Various mechanisms for this remarkable decomposition are …
Number of citations: 70 pubs.acs.org
NP Buu-Hoï, E Bisagni, R Royer… - Journal of the Chemical …, 1957 - pubs.rsc.org
… FriedelXrafts condensation of P-anisoyl chloride with 2-ethylbenzofuran in the presence of stannic chloride readily gave 3-$-anisoyl-2-ethylbenzofuran (I ; R = Me, R = H) , which was …
Number of citations: 20 pubs.rsc.org
MF Wempe, B Quade, P Jutabha, T Iwen… - … and Nucleic Acids, 2011 - Taylor & Francis
… The current study describes the chemical synthesis of a series of (2-ethylbenzofuran-3-yl)(substituted-phenyl)methanone compounds and their subsequent in vitro testing via oocytes …
Number of citations: 9 www.tandfonline.com
K Hu, JH Jeong - Archives of pharmacal research, 2006 - Springer
… Synthesis has been achieved in 53% overall yield, starting from phenol via the key intermediate 2-ethylbenzofuran which was afforded by intramolecular Wittig reaction. …
Number of citations: 10 link.springer.com
H Wagayama, K Shiraki, K Sugimoto… - Journal of …, 2000 - journal-of-hepatology.eu
… Benzbromarone (3,5-dibromo-4-hydroxyphenyl 2-ethylbenzofuran-3-yl ketone) is a benzofuran derivative that reduces the absorption of uric acid into the uriniferous tubule in the kidney…
Number of citations: 75 www.journal-of-hepatology.eu
M Ionita, J Roger, H Doucet - ChemSusChem: Chemistry & …, 2010 - Wiley Online Library
… Next, we explored the reactivity of 2-ethylbenzofuran with heteroaryl bromides. The results … of 2-nbutylbenzofuran was found to be very similar to 2-ethylbenzofuran (Scheme 3; Table 5). …
QB Chen, XL Xin, HA Aisa - Phytochemistry Letters, 2017 - Elsevier
… The PTP1B inhibitor 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran-6-sulfonic acid-[4-(thiazol-2-ylsulfamyl)phenyl]amide was used as a positive control with an IC 50 value of …
Number of citations: 15 www.sciencedirect.com

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